2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol
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Overview
Description
2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol is a complex organic compound with a molecular formula of C16H30O4. This compound is characterized by the presence of a cyclohexene ring substituted with a methyl group and a propan-2-yl group, connected through a series of ethoxy linkages to an ethanol moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ylpropan-2-ol, which can be obtained through the hydrogenation of 4-methylcyclohex-3-en-1-one.
Ethoxylation: The prepared alcohol is then subjected to ethoxylation using ethylene oxide under basic conditions to form the intermediate ethoxy derivatives.
Final Ethoxylation: The intermediate is further ethoxylated to introduce additional ethoxy groups, resulting in the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce simpler alcohols.
Scientific Research Applications
2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of membrane proteins and lipid interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol exerts its effects involves its interaction with lipid membranes. The ethoxy groups allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: A simpler analog with fewer ethoxy groups.
4-Methylcyclohex-3-en-1-ylpropan-2-yl acetate: An ester derivative with different functional properties.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A compound with a similar cyclohexene structure but different substituents.
Uniqueness
2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol is unique due to its multiple ethoxy linkages, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
54685-75-5 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H30O4/c1-14-4-6-15(7-5-14)16(2,3)20-13-12-19-11-10-18-9-8-17/h4,15,17H,5-13H2,1-3H3 |
InChI Key |
XCEMXXDKBRZUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OCCOCCOCCO |
Origin of Product |
United States |
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